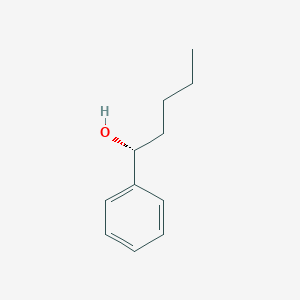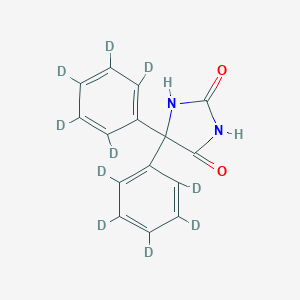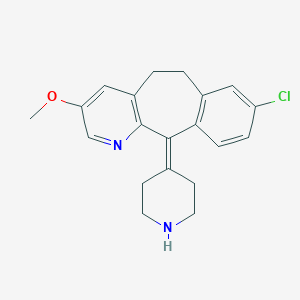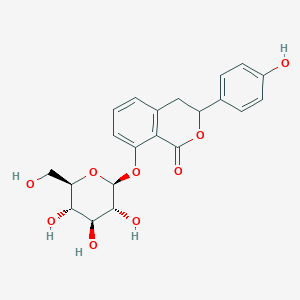
hydrangenol 8-O-glucoside
Übersicht
Beschreibung
Synthesis Analysis
Hydrangenol glucoside was isolated and identified from Hydrangea macrophylla, with roots being significant contributors to its synthesis. The biosynthesis involves cinnamic acid and phenylalanine as precursors, highlighting the role of acetate and phenylpropanoid compounds in the formation of hydrangenol (Ibrahim & Towers, 1960).
Molecular Structure Analysis
The molecular structure of hydrangenol 8-O-glucoside includes a dihydroisocoumarin core linked to a glucose molecule. Detailed structure elucidation was achieved using NMR and CD techniques, revealing its configuration and the presence of stereoisomers (Hashimoto, Tori, & Asakawa, 1987).
Chemical Reactions and Properties
Hydrangenol 8-O-glucoside participates in various chemical reactions, including its role in antiallergic activities, where it significantly inhibits passive cutaneous anaphylaxis reactions in rats. This indicates its potential as a principal antiallergic component in Hydrangea leaves (Matsuda, Shimoda, Yamahara, & Yoshikawa, 1999).
Physical Properties Analysis
The physical properties of hydrangenol 8-O-glucoside, such as solubility and stability, have been investigated to understand its role in biological activities and its potential therapeutic applications. For example, microwave processing has been found to be an optimal method for increasing the hydrangenol content in H. macrophylla extracts, indicating a method for enhancing its physical availability (Kim et al., 2021).
Chemical Properties Analysis
The chemical properties of hydrangenol 8-O-glucoside, including its reactivity and interaction with other molecules, have significant implications for its biological activities. It inhibits the proliferation, migration, and invasion of bladder cancer cells, indicating its potential anti-cancer activity. This effect is mediated through mechanisms involving cell cycle arrest, MAPK activation, and reduction in MMP-9 expression, showcasing its diverse chemical properties and interactions (Shin et al., 2018).
Wissenschaftliche Forschungsanwendungen
Application in Dermatology
- Scientific Field : Dermatology
- Summary of Application : Hydrangenol and hydrangenol 8-O-glucoside, which are abundant in Hydrangea macrophylla, have been studied for their effects on atopic dermatitis (AD), a chronic inflammatory skin disease .
- Methods of Application : The concentrations of hydrangenol and hydrangenol 8-O-glucoside in H. macrophylla extracts were measured using Ultra High-Performance Liquid Chromatography (UHPLC). To increase the hydrangenol content, microwave processing was used for deglycosylation .
- Results or Outcomes : Compared with hydrangenol 8-O-glucoside, hydrangenol resulted in more potent inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, as well as more potent inhibition of the phosphorylation of signal transducer and activator of transcription 6 (STAT6) .
Application in Allergy Research
- Scientific Field : Allergy Research
- Summary of Application : The antiallergic effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F isolated from the processed leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO were examined using the passive cutaneous anaphylaxis (PCA) reaction .
- Methods of Application : The study involved the use of the PCA reaction to examine the antiallergic effects of these constituents .
- Results or Outcomes : With the exception of phyllodulcin, these constituents were found to significantly inhibit the PCA reaction. Although thunberginol A showed the most potent inhibitory effect, hydrangenol was considered to be the principal antiallergic component in the processed leaves, after taking into account their contents .
Application in Neurology
- Scientific Field : Neurology
- Summary of Application : Hydrangenol 8-O-glucoside has been identified as an Acetylcholinesterase (AChE) inhibitor . AChE inhibitors are used in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
- Methods of Application : The inhibitory effect of hydrangenol 8-O-glucoside on AChE is determined using biochemical assays .
- Results or Outcomes : Hydrangenol 8-O-glucoside has been found to inhibit AChE with an IC50 value of 22.66 μM .
Application in Allergy Research (Passive Cutaneous Anaphylaxis)
- Scientific Field : Allergy Research
- Summary of Application : Hydrangenol 8-O-glucoside has been studied for its inhibitory effects on the passive cutaneous anaphylaxis (PCA) reaction . The PCA reaction is a type of allergic reaction, and substances that inhibit this reaction can be used in the treatment of allergies .
- Methods of Application : The inhibitory effects of hydrangenol 8-O-glucoside on the PCA reaction are studied using in vivo assays .
- Results or Outcomes : Hydrangenol 8-O-glucoside has been found to significantly inhibit the PCA reaction .
Application in Antioxidant Research
- Scientific Field : Antioxidant Research
- Summary of Application : Hydrangenol 8-O-glucoside has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The antioxidant activity of hydrangenol 8-O-glucoside is determined using various biochemical assays, such as the DPPH radical scavenging assay .
- Results or Outcomes : Hydrangenol 8-O-glucoside has been found to exhibit significant antioxidant activity, as evidenced by its ability to scavenge DPPH radicals .
Application in Anti-inflammatory Research
- Scientific Field : Anti-inflammatory Research
- Summary of Application : Hydrangenol 8-O-glucoside has been studied for its anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .
- Methods of Application : The anti-inflammatory effects of hydrangenol 8-O-glucoside are studied using in vitro and in vivo models of inflammation .
- Results or Outcomes : Hydrangenol 8-O-glucoside has been found to exhibit significant anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-VRKGAULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136569 | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hydrangenol 8-O-glucoside | |
CAS RN |
67600-94-6 | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




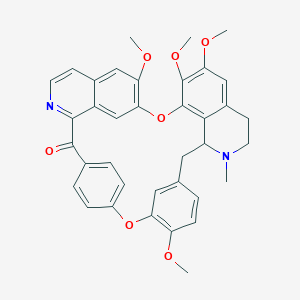
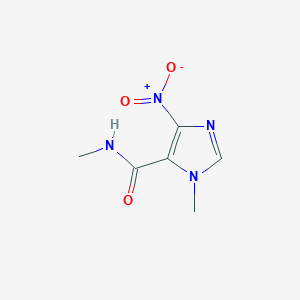
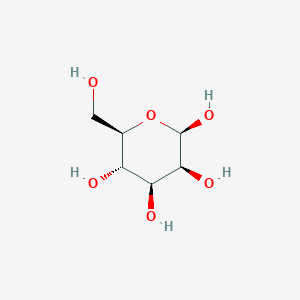
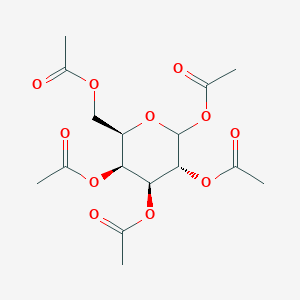

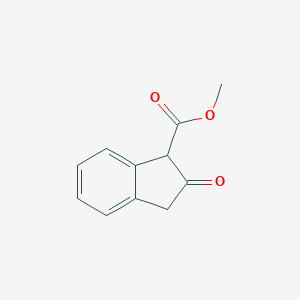
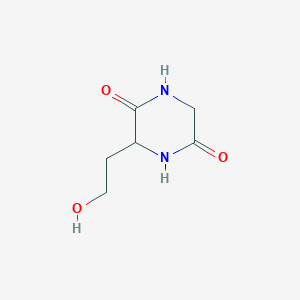
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

